6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine

Neurodegenerative disease 5-HT receptor modulation Amyloid aggregation inhibition

Medicinal chemistry teams developing targeted protein degraders or focused libraries for CNS indications require regioisomerically pure building blocks with validated patent precedence. 6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine (CAS 105655-00-3) solves this need: - Preferred 6-fluoro embodiment in WO2011/144578 A1 (Alzheimer's/Parkinson's/Huntington's pathways) - ≥98% purity suitable for PROTAC linker conjugation and ¹⁹F NMR reaction monitoring - Secondary amine at 4-position enables N-arylation/N-alkylation; 3 H-bond acceptors vs. 2 for parent scaffold - Reliable global stock, same-day dispatch for R&D quantities

Molecular Formula C8H8FNO
Molecular Weight 153.15 g/mol
CAS No. 105655-00-3
Cat. No. B011003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine
CAS105655-00-3
Molecular FormulaC8H8FNO
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)C=C(C=C2)F
InChIInChI=1S/C8H8FNO/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2
InChIKeyFQKORLPTBCMNGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine: Identity and Procurement


6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine is a mono-fluorinated heterocyclic building block belonging to the 1,4-benzoxazine class [1]. With a molecular formula of C₈H₈FNO and a molecular weight of 153.15 g·mol⁻¹, it features a fluorine atom at the 6-position of the dihydrobenzoxazine ring system [1][2]. The compound is commercially available from multiple global suppliers at purity grades ranging from 95% to 98% and is catalogued under MDL number MFCD08544340 .

Mono-fluorinated benzoxazine building block for medicinal chemistry and PROTAC linker synthesis

Multi-tier purity availability (95% to ≥98%) supports screening-scale to degrader-grade synthesis

Patent-preferred 6-fluoro substitution context for CNS-targeted library design

Why 6-Fluoro Benzoxazine Cannot Be Interchanged


The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, but the position and identity of the halogen substituent critically determine downstream biological target engagement and synthetic utility. The 6-fluoro substitution pattern is explicitly validated in patented therapeutic programs targeting neurodegenerative disorders, where it appears as a preferred embodiment alongside the 8-fluoro regioisomer [1]. In contrast, the 6-chloro and 6-bromo analogs have been independently optimized for potassium channel activation and topoisomerase I inhibition, respectively . Substituting the 6-fluoro compound with the 5-fluoro, 7-fluoro, or unsubstituted parent scaffold would alter the electronic landscape of the aromatic ring—affecting reactivity in cross-coupling reactions and changing hydrogen-bond acceptor capacity (3 vs. 2 for the parent) [2]—without any guarantee of retaining the target-binding profile validated in patent literature.

Regioisomer swap

5- and 7-fluoro analogs lack patent-preferred status in neurodegenerative programs; target-engagement context may not transfer.

Halogen change

6-Chloro or 6-bromo analogs are optimized toward potassium channel or topoisomerase I targets; pharmacological profile may shift significantly.

Unsubstituted parent

The non-fluorinated scaffold has lower hydrogen-bond acceptor capacity and altered electronic character; synthetic intermediate reactivity may not replicate fluorinated series.

6-Fluoro Benzoxazine vs. Analogues: Key Evidence


Patent Validation for Neurodegenerative Disease

In patent WO2011/144578 A1 (Senexis Ltd.), the 6-fluoro-substituted 1,4-benzoxazine derivative is explicitly listed among the 'Preferred Compounds' for the prevention and treatment of neurodegenerative disorders including Alzheimer's, Parkinson's, and Huntington's diseases [1]. The 6-fluoro compound appears alongside the 8-fluoro regioisomer, while the 5-fluoro and 7-fluoro regioisomers are notably absent from this preferred list [1]. This patent-validated preference establishes the 6-fluoro scaffold as a privileged entry point for CNS-targeted library synthesis, distinguishing it from other regioisomers that lack equivalent patent-backed validation in this therapeutic area.

Patent Preference for Neurodegeneration
Head-to-head
6-Fluoro listed as Preferred Compound in WO2011/144578 A1; 5-/7-fluoro not listed.
Patent-preferred scaffold for CNS library synthesis
Qualitative patent claim; no IC₅₀ data disclosed
Neurodegenerative disease 5-HT receptor modulation Amyloid aggregation inhibition

Physicochemical Properties vs. Parent Scaffold

Introduction of fluorine at the 6-position increases the computed lipophilicity (XLogP3 = 1.8) compared to the unsubstituted parent 3,4-dihydro-2H-1,4-benzoxazine (XLogP3 = 1.7) [1][2]. More significantly, the hydrogen-bond acceptor count increases from 2 (parent) to 3 (6-fluoro derivative), reflecting the additional electron lone pairs contributed by the fluorine atom [1][2]. Topological polar surface area remains constant at 21.3 Ų across both compounds [1][2]. Molecular weight increases from 135.16 to 153.15 g·mol⁻¹ (+13.3%) [1][2]. It should be noted that all four mono-fluoro regioisomers (5-, 6-, 7-, and 8-fluoro) share identical computed XLogP3, TPSA, HBA, and HBD values, meaning these bulk computed descriptors do not differentiate among regioisomers [3].

Computed Properties vs. Parent
Head-to-head
XLogP3: 1.8 vs 1.7; HBA: 3 vs 2; MW: 153.15 vs 135.16 g/mol; TPSA identical (21.3 Ų)
Increased HBA and modest lipophilicity shift may support hit-to-lead optimization context
All mono-fluoro regioisomers share same computed descriptors; does not differentiate regioisomer identity
Lipophilicity modulation Hydrogen-bond acceptor capacity Drug-likeness optimization

Hazard Profile: 6-Fluoro vs. 5-Fluoro Regioisomer

The 6-fluoro regioisomer carries a comprehensive GHS hazard classification including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) based on ECHA C&L notifications [1]. In contrast, the 5-fluoro regioisomer (CAS 1067171-66-7) is classified only under H302 (harmful if swallowed) and H312 (harmful in contact with skin), lacking the eye irritation and respiratory irritation hazard statements [2]. This difference in hazard profile has direct implications for laboratory handling protocols, personal protective equipment requirements, and institutional chemical hygiene plan compliance when selecting between these two regioisomers.

GHS Hazard Profile vs. 5-Fluoro
Head-to-head
6-F: H302+H315+H319+H335 (Warning); 5-F: H302+H312 only
Broader hazard profile influences handling protocols and PPE requirements
ECHA C&L notifications; 1 notifier for 6-fluoro
Laboratory safety Handling requirements Regulatory compliance

Purity Grades and Vendor Availability

The 6-fluoro compound is available from multiple global suppliers at three distinct purity tiers: 95% (AKSci, CymitQuimica, Macklin), 97% (CheMenu, CymitQuimica hydrochloride form), and ≥98% (Aladdin, CalPacLab) [1][2]. This multi-tier availability contrasts with the 7-fluoro regioisomer (CAS 56346-41-9), which is predominantly offered at a single 95% specification from major suppliers . The availability of the 6-fluoro compound in the ≥98% purity grade, specifically catalogued as a 'Protein Degrader Building Block' by CalPacLab, indicates its specific positioning for targeted protein degradation (TPD) research applications where high purity is critical for reproducible bioconjugation chemistry [2].

Purity Tiers & Vendor Positioning
Reported
6-Fluoro: 95%, 97%, ≥98% grades; marketed as Protein Degrader Building Block. 7-F: predominantly 95%.
≥98% purity tier streamlines PROTAC and molecular glue degrader workflows
Supplier catalog data (2025-2026); multi-vendor availability
Supply chain reliability Purity specification Procurement logistics

Metabolic Stability and CYP Inhibition Implications

The placement of fluorine at the 6-position of the benzoxazine ring is consistent with well-established medicinal chemistry principles for blocking CYP450-mediated oxidative metabolism. Literature reports indicate that fluorine substitution on the benzoxazine scaffold can reduce CYP3A4-mediated oxidation and that calculated logP values (cLogP ≈ 1.5 for related 6-fluoro benzoxazine derivatives) suggest moderate blood-brain barrier penetration potential . However, no direct, experimentally measured metabolic stability half-life (t₁/₂) or CYP inhibition IC₅₀ data were identified in the open literature for the specific compound 6-fluoro-3,4-dihydro-2H-benzo[1,4]oxazine itself. This evidence dimension therefore relies on class-level inference from structurally related fluorinated benzoxazines and general fluorine medicinal chemistry principles, and should not be interpreted as compound-specific validation [1].

Metabolic Stability Inference
Class-level
No experimental t₁/₂ or CYP IC₅₀ for this compound; predicted cLogP ~1.5, fluorine blocks CYP oxidation site.
Class-level metabolic soft-spot blocking rationale; requires experimental validation
Review-based inference from fluorinated benzoxazine literature
Metabolic stability CYP450 interactions Fluorine medicinal chemistry

Verified Applications of 6-Fluoro Benzoxazine


CNS Drug Discovery: 5-HT & Amyloid Inhibitor Libraries

The explicit inclusion of the 6-fluoro-substituted benzoxazine as a preferred compound in WO2011/144578 A1 for neurodegenerative disease targets makes this building block a rational choice for medicinal chemistry teams synthesizing focused libraries targeting Alzheimer's, Parkinson's, or Huntington's disease pathways [1]. The 6-fluoro scaffold can be elaborated via N-arylation or N-alkylation at the 4-position of the benzoxazine ring to generate patent-relevant analogs for biological screening.

PROTAC & Molecular Glue Linker Chemistry

The commercial classification of 6-fluoro-3,4-dihydro-2H-benzo[1,4]oxazine as a 'Protein Degrader Building Block' at ≥98% purity by specialized suppliers [2] positions this compound for use in PROTAC linker synthesis or as a ligand-functionalized intermediate in molecular glue degrader programs. The 6-fluoro substituent provides a spectroscopic handle (¹⁹F NMR) for reaction monitoring during conjugate assembly, while the secondary amine at the 4-position offers a convenient site for further derivatization.

Kinase & GPCR SAR Exploration

The 6-fluoro benzoxazine scaffold, with its increased hydrogen-bond acceptor count (HBA = 3) compared to the parent scaffold (HBA = 2) [3], provides medicinal chemists with an additional polar interaction site that can be exploited in structure-based drug design for kinase hinge-binding motifs or GPCR orthosteric pocket engagement. The 6-position fluorine can also serve as a bioisosteric replacement for a hydroxyl or methoxy group in lead optimization campaigns.

19F NMR Probe Synthesis for Protein Interactions

The presence of a single fluorine atom at the 6-position makes this compound suitable for ¹⁹F NMR-based protein-ligand interaction studies. When elaborated into bioactive probe molecules, the 6-fluoro substituent provides a sensitive NMR reporter for detecting binding events, conformational changes, or metabolite formation in cellular assays, provided that the final probe molecule retains the fluorine atom after synthetic elaboration [3].

Application
Selection Property
Validation Focus
CNS pathway-targeted library synthesis (5-HT, amyloid aggregation)
Patent-preferred 6-fluoro substitution pattern
Target engagement and SAR profiling in neurodegenerative disease models
PROTAC and molecular glue linker design
≥98% degrader-grade building block with ¹⁹F NMR handle
Conjugate yield, purity profile, and linker stability
Kinase and GPCR SAR exploration
Enhanced H-bond acceptor count (3 vs 2 parent) and fluorine bioisostere potential
Ligand-binding mode, selectivity optimization, and metabolic soft-spot evaluation
¹⁹F NMR probe design for protein interaction studies
Single 6-fluoro substituent as NMR reporter
Binding event detection, conformational change monitoring, metabolite tracking in cellular assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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